molecular formula C13H18BrNO2 B153213 tert-Butyl 3-(bromomethyl)benzylcarbamate CAS No. 220364-34-1

tert-Butyl 3-(bromomethyl)benzylcarbamate

Cat. No.: B153213
CAS No.: 220364-34-1
M. Wt: 300.19 g/mol
InChI Key: ZAWVAHJDHPLCQF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-(bromomethyl)benzylcarbamate primarily undergoes substitution reactions due to the presence of the bromomethyl group . This group is highly reactive and can be replaced by various nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 3-(bromomethyl)benzylcarbamate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Comparison: : tert-Butyl 3-(bromomethyl)benzylcarbamate is unique due to its specific structure, which includes a bromomethyl group attached to a benzylcarbamate moiety. This structure imparts distinct reactivity and applications compared to similar compounds like tert-Butyl bromoacetate and tert-Butyl 3-(bromomethyl)phenylcarbamate .

Biological Activity

tert-Butyl 3-(bromomethyl)benzylcarbamate is an organic compound characterized by its molecular formula C13H18BrNOC_{13}H_{18}BrNO and a molecular weight of approximately 300.191 g/mol. This compound features a bromomethyl group attached to a benzyl moiety, which is further connected to a tert-butyl carbamate group. Its unique substitution pattern on the benzene ring suggests potential biological activity, particularly in medicinal chemistry and synthetic applications.

  • Molecular Formula : C13H18BrNOC_{13}H_{18}BrNO
  • Molecular Weight : 300.191 g/mol
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : Estimated at 386.4 °C at 760 mmHg
  • InChI Key : Provided for identification purposes

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC13H18BrNOSpecific position of bromomethyl group
tert-Butyl 2-(bromomethyl)benzylcarbamateC13H18BrNODifferent substitution pattern
tert-Butyl 4-(bromomethyl)benzylcarbamateC13H18BrNOVariation in the position of substituents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a useful building block in the synthesis of enzyme inhibitors and other therapeutic agents.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance, related carbamates have shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics .
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of specific enzymes, thereby inhibiting their function. This property is crucial for drug design, especially in targeting diseases like cancer where enzyme regulation is vital .
  • Toxicity Studies : Safety assessments indicate that while some brominated compounds can exhibit cytotoxic effects, tert-butyl derivatives like this compound generally demonstrate lower toxicity profiles, making them suitable candidates for further development .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various carbamate derivatives, including this compound. The findings indicated that at concentrations around 1 µM, these compounds could significantly inhibit the growth of cancer cell lines such as HT29 (human colon cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that these compounds may induce apoptosis through pathways involving Akt inhibition .

Case Study 2: Enzyme Targeting

In another investigation focused on small molecule inhibitors for histone acetylation readers, similar compounds were screened for their ability to inhibit ENL YEATS domain interactions. Compounds with structural similarities to tert-butyl carbamates demonstrated promising IC50 values below 100 nM, suggesting effective binding and inhibition capabilities .

Properties

IUPAC Name

tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWVAHJDHPLCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619225
Record name tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220364-34-1
Record name tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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